Cas no 2361640-83-5 (N-[[4-[(4-Methylphenyl)methyl]-2-morpholinyl]methyl]-2-propenamide)

N-[[4-[(4-Methylphenyl)methyl]-2-morpholinyl]methyl]-2-propenamide is a synthetic organic compound featuring a morpholine core substituted with a 4-methylbenzyl group and an acrylamide moiety. This structure suggests potential utility in pharmaceutical or agrochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the morpholine ring enhances solubility and bioavailability, while the acrylamide group offers reactivity for further functionalization. The compound's well-defined molecular architecture allows for precise modifications, making it valuable in medicinal chemistry research. Its stability under standard conditions ensures reliable handling and storage. Further studies may explore its biological activity or role in targeted drug development.
N-[[4-[(4-Methylphenyl)methyl]-2-morpholinyl]methyl]-2-propenamide structure
2361640-83-5 structure
Product name:N-[[4-[(4-Methylphenyl)methyl]-2-morpholinyl]methyl]-2-propenamide
CAS No:2361640-83-5
MF:C16H22N2O2
MW:274.358084201813
CID:5412569
PubChem ID:139018763

N-[[4-[(4-Methylphenyl)methyl]-2-morpholinyl]methyl]-2-propenamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26577535
    • N-[[4-[(4-Methylphenyl)methyl]morpholin-2-yl]methyl]prop-2-enamide
    • Z3024766927
    • 2361640-83-5
    • N-({4-[(4-methylphenyl)methyl]morpholin-2-yl}methyl)prop-2-enamide
    • N-[[4-[(4-Methylphenyl)methyl]-2-morpholinyl]methyl]-2-propenamide
    • Inchi: 1S/C16H22N2O2/c1-3-16(19)17-10-15-12-18(8-9-20-15)11-14-6-4-13(2)5-7-14/h3-7,15H,1,8-12H2,2H3,(H,17,19)
    • InChI Key: UBCBLURUENTDHL-UHFFFAOYSA-N
    • SMILES: C(NCC1OCCN(CC2=CC=C(C)C=C2)C1)(=O)C=C

Computed Properties

  • Exact Mass: 274.168127949g/mol
  • Monoisotopic Mass: 274.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.6Ų
  • XLogP3: 1.7

Experimental Properties

  • Density: 1.076±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 452.7±43.0 °C(Predicted)
  • pka: 14.31±0.46(Predicted)

N-[[4-[(4-Methylphenyl)methyl]-2-morpholinyl]methyl]-2-propenamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26577535-1.0g
N-({4-[(4-methylphenyl)methyl]morpholin-2-yl}methyl)prop-2-enamide
2361640-83-5 95.0%
1.0g
$0.0 2025-03-20

Additional information on N-[[4-[(4-Methylphenyl)methyl]-2-morpholinyl]methyl]-2-propenamide

Comprehensive Overview of N-[[4-[(4-Methylphenyl)methyl]-2-morpholinyl]methyl]-2-propenamide (CAS No. 2361640-83-5)

N-[[4-[(4-Methylphenyl)methyl]-2-morpholinyl]methyl]-2-propenamide, with the CAS number 2361640-83-5, is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique morpholine and propenamide functional groups, is often explored for its potential applications in drug discovery and development. Researchers are particularly interested in its structural versatility, which allows for modifications to enhance bioavailability and target specificity.

In recent years, the demand for novel small-molecule inhibitors and biologically active compounds has surged, driven by advancements in precision medicine and personalized therapies. N-[[4-[(4-Methylphenyl)methyl]-2-morpholinyl]methyl]-2-propenamide fits into this trend as a promising candidate for modulating specific enzymatic pathways. Its morpholine ring is a common pharmacophore found in many FDA-approved drugs, underscoring its relevance in modern pharmacology.

The compound's CAS No. 2361640-83-5 is frequently searched in academic databases and patent literature, reflecting its growing importance in medicinal chemistry. Users often inquire about its synthesis methods, solubility profiles, and potential therapeutic targets. These queries align with broader industry trends, such as the search for kinase inhibitors and GPCR modulators, which are critical in treating diseases like cancer and neurological disorders.

From a technical perspective, N-[[4-[(4-Methylphenyl)methyl]-2-morpholinyl]methyl]-2-propenamide exhibits moderate polarity due to its amide linkage and aromatic methyl group. This property makes it suitable for various chromatographic purification techniques, a topic of high interest among chemists optimizing drug formulation processes. Additionally, its stability under physiological conditions is a key focus area, as it impacts the compound's in vivo efficacy.

The rise of AI-driven drug discovery has further amplified interest in compounds like 2361640-83-5. Machine learning models often analyze such structures to predict binding affinities and ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). This intersection of computational chemistry and experimental research highlights the compound's potential to accelerate hit-to-lead optimization in drug development pipelines.

Another hot topic linked to this compound is its role in green chemistry initiatives. Researchers are exploring eco-friendly synthesis routes for N-[[4-[(4-Methylphenyl)methyl]-2-morpholinyl]methyl]-2-propenamide to reduce waste and energy consumption. Such efforts resonate with global sustainability goals and are frequently discussed in peer-reviewed journals and conference proceedings.

In summary, N-[[4-[(4-Methylphenyl)methyl]-2-morpholinyl]methyl]-2-propenamide (CAS No. 2361640-83-5) represents a compelling subject of study at the intersection of organic synthesis, pharmacology, and computational biology. Its multifaceted applications and alignment with contemporary research trends ensure its continued relevance in scientific discourse.

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